molecular formula C31H41N3O4S2 B11522739 4-(decyloxy)-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-(decyloxy)-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11522739
M. Wt: 583.8 g/mol
InChI Key: QKTLYZBQSOWUIA-UHFFFAOYSA-N
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Description

4-(DECYLOXY)-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE: is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DECYLOXY)-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the decyloxy group, and the attachment of the oxolan-2-ylmethylcarbamoyl group. Common synthetic methods include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Decyloxy Group: This step involves the alkylation of the benzothiazole core with decyl bromide in the presence of a base such as potassium carbonate.

    Attachment of Oxolan-2-ylmethylcarbamoyl Group: This can be done through a nucleophilic substitution reaction where the benzothiazole derivative reacts with oxolan-2-ylmethyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(DECYLOXY)-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the decyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, bases like potassium carbonate, solvents like dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives.

Scientific Research Applications

4-(DECYLOXY)-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(DECYLOXY)-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

4-(DECYLOXY)-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE: can be compared with other benzothiazole derivatives:

    Similar Compounds: Benzothiazole, 2-aminobenzothiazole, 6-methoxybenzothiazole.

    Uniqueness: The presence of the decyloxy and oxolan-2-ylmethylcarbamoyl groups makes this compound unique, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C31H41N3O4S2

Molecular Weight

583.8 g/mol

IUPAC Name

4-decoxy-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C31H41N3O4S2/c1-2-3-4-5-6-7-8-9-18-37-25-15-12-23(13-16-25)30(36)33-24-14-17-27-28(20-24)40-31(34-27)39-22-29(35)32-21-26-11-10-19-38-26/h12-17,20,26H,2-11,18-19,21-22H2,1H3,(H,32,35)(H,33,36)

InChI Key

QKTLYZBQSOWUIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NCC4CCCO4

Origin of Product

United States

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